Product packaging for (R)-JNJ-40418677(Cat. No.:CAS No. 1146594-87-7)

(R)-JNJ-40418677

Cat. No.: B608219
CAS No.: 1146594-87-7
M. Wt: 480.4 g/mol
InChI Key: RQOWDDLKGBMJFX-QHCPKHFHSA-N
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Description

Overview of JNJ-40418677 as an Investigational Compound

JNJ-40418677 is an investigational chemical compound that has been characterized in preclinical research as a potent, orally active γ-secretase modulator (GSM). nih.govmedchemexpress.com Developed by Janssen Pharmaceutica, it is derived from non-steroidal anti-inflammatory drugs (NSAIDs) and is chemically identified as 2-(S)-(3,5-bis(4-(trifluoromethyl)phenyl)phenyl)-4-methylpentanoic acid. nih.govrsc.org A key feature of JNJ-40418677 highlighted in preclinical studies is its ability to cross the blood-brain barrier, a critical property for compounds targeting central nervous system disorders. medchemexpress.comapexbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22F6O2 B608219 (R)-JNJ-40418677 CAS No. 1146594-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F6O2/c1-15(2)11-23(24(33)34)20-13-18(16-3-7-21(8-4-16)25(27,28)29)12-19(14-20)17-5-9-22(10-6-17)26(30,31)32/h3-10,12-15,23H,11H2,1-2H3,(H,33,34)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOWDDLKGBMJFX-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146594-87-7
Record name JNJ-40418677
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146594877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-40418677
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1CWW31SGG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action Research for Jnj 40418677

Modulation of γ-Secretase Activity

JNJ-40418677 alters the catalytic activity of γ-secretase, an enzyme complex responsible for the final cleavage of APP. nih.govsigmaaldrich.com This modulation leads to a differential production of various amyloid-beta (Aβ) peptide species. Studies indicate that the compound acts by shifting the site of intramembrane cleavage without broadly inhibiting the proteolytic function of the enzyme. sigmaaldrich.comrupress.org This mechanism of action is distinct from that of classical γ-secretase inhibitors which can lead to the accumulation of APP C-terminal fragments and interfere with other critical signaling pathways. nih.gov

The primary therapeutic rationale for JNJ-40418677 is its ability to specifically alter the profile of secreted Aβ peptides, favoring the production of shorter, less aggregation-prone species over the highly amyloidogenic Aβ42. nih.govnih.govalljournals.cn

JNJ-40418677 has been shown to potently and selectively reduce the secretion of Amyloid-Beta 42 (Aβ42). nih.govncats.io In vitro studies using human neuroblastoma cells (SKNBE-2) and primary rat cortical neurons demonstrated a significant reduction in Aβ42 levels. nih.govcaymanchem.com The half-maximal inhibitory concentration (IC50) for Aβ42 reduction was consistently measured in the nanomolar range across different cell-based assays. medchemexpress.comcaymanchem.comnih.gov For instance, the mean IC50 was found to be approximately 200 nM in human neuroblastoma cells and 185 nM in primary rat neurons. medchemexpress.comnih.govcaymanchem.com In vivo experiments in non-transgenic mice confirmed this effect, showing a dose- and time-dependent decrease in brain Aβ42 levels following oral administration. nih.govnih.gov

Cell Type/AssayIC50 for Aβ42 ReductionSource
Human Neuroblastoma Cells (SKNBE-2)~200 nM medchemexpress.comnih.govcaymanchem.com
Primary Rat Cortical Neurons~185 nM medchemexpress.comnih.govcaymanchem.com
Cell-free γ-secretase modulation assay~22 nM bioscience.co.uk

A key feature of JNJ-40418677's modulatory activity is a concomitant shift in the production of other Aβ species. rupress.orgrsc.org While levels of Aβ42 are decreased, there is a notable increase in the generation of shorter, less hydrophobic peptides, particularly Aβ38. nih.govsigmaaldrich.comrsc.org In vivo studies in mice demonstrated that treatment with JNJ-40418677 led to an elevation of Aβ38 levels in the brain. medchemexpress.comnih.gov Some research also indicates that the compound can decrease Aβ40 production and increase the generation of Aβ37. rupress.org This shift from Aβ42 to shorter forms like Aβ38 and Aβ37 is believed to be beneficial, as these shorter peptides are less prone to aggregation and plaque formation. rupress.orgrsc.org The effect on Aβ40 can vary depending on the experimental conditions, with some studies reporting a decrease while others note no significant change in total Aβ levels. nih.govrupress.orgbioscience.co.uk

Aβ SpeciesEffect of JNJ-40418677Source
Aβ42Decreased nih.govrupress.orgrsc.org
Aβ40Decreased or Unchanged medchemexpress.comrupress.orgbioscience.co.uk
Aβ38Increased nih.govsigmaaldrich.comrsc.org
Aβ37Increased rupress.org

A critical aspect of the pharmacological profile of JNJ-40418677 is its selectivity for modulating APP processing by γ-secretase without affecting other key proteolytic pathways. nih.govsigmaaldrich.com

Unlike many pan-γ-secretase inhibitors, JNJ-40418677 does not inhibit the processing of Notch, a transmembrane receptor crucial for cell-cell communication and development. nih.govsigmaaldrich.comalljournals.cn Studies have confirmed that even at concentrations significantly above those required to reduce Aβ42, JNJ-40418677 does not block the cleavage of the Notch receptor to release the Notch Intracellular Domain (NICD). nih.govmedchemexpress.com Research has demonstrated a 50-fold selectivity for the inhibition of Aβ42 production over the inhibition of NICD generation. nih.gov This selectivity is a significant advantage, as the inhibition of Notch signaling is associated with serious mechanism-based toxicities observed with earlier GSIs. nih.gov

Specificity Against Other Proteolytic Pathways

Lack of Cyclooxygenase Inhibition

A key characteristic that distinguishes JNJ-40418677 from its NSAID predecessors is its lack of activity against cyclooxygenase (COX) enzymes. nih.govresearchgate.net Research has established that some NSAIDs can selectively lower levels of the amyloid-beta 42 (Aβ42) peptide, a pathogenic hallmark of Alzheimer's disease, independent of their primary COX-inhibiting function. nih.govembopress.org JNJ-40418677 was developed to harness this Aβ42-lowering property without the gastrointestinal side effects associated with chronic COX inhibition. researchgate.net

Specific laboratory assays confirmed this distinction. In a COX-1/2 activity assay, JNJ-40418677 was found to be completely devoid of any inhibitory activity against these enzymes at concentrations up to 60 µM. nih.govmedchemexpress.com This concentration is significantly higher than that required for its effects on γ-secretase, underscoring that its mechanism is independent of the COX pathway. nih.gov This selective action supports its potential for chronic use without the typical NSAID-related toxicities. nih.govresearchgate.net

Identification of Molecular Targets within the γ-Secretase Complex

The γ-secretase complex is an intramembrane protease composed of four main subunits: Presenilin (PSEN), Nicastrin, Aph-1, and Pen-2. medchemexpress.com Research into JNJ-40418677 has focused on identifying its direct binding site within this multi-protein complex to elucidate its modulatory mechanism.

Compelling evidence points to the Presenilin-1 (PSEN1) subunit as the direct molecular target of JNJ-40418677. researchgate.netnih.gov PSEN1 forms the catalytic core of the γ-secretase complex. medchemexpress.com Studies using photo-affinity probes, which are designed to bind to a target and then permanently crosslink upon UV irradiation, have been instrumental in this identification.

In cell-free competition experiments, the acidic γ-secretase modulator (GSM) JNJ-40418677 was shown to completely abolish the binding of a photo-probe to the N-terminal fragment of PSEN1 (PSEN1-NTF). researchgate.netnih.gov These experiments indicate that JNJ-40418677 and the probe share a common or overlapping binding site on the PSEN1-NTF, confirming it as a key interaction site. nih.gov Further studies have suggested that both acidic GSMs like JNJ-40418677 and some non-acidic GSMs may share this binding domain within the PSEN1-NTF. nih.gov

JNJ-40418677 functions not as a direct inhibitor that blocks the active site, but as an allosteric modulator. rupress.org By binding to a site on PSEN1 distinct from the catalytic center, it induces a conformational change in the γ-secretase enzyme complex. embopress.orgresearchgate.net This structural alteration modifies the enzyme's processing of the amyloid precursor protein (APP).

In Vitro Activity of JNJ-40418677 on γ-Secretase
Assay TargetCell TypeIC₅₀ ValueReference
Human Aβ42 SecretionHuman Neuroblastoma SK-N-BE(2)200 nM nih.govmedchemexpress.comcaymanchem.com
Rat Aβ42 SecretionPrimary Rat Cortical Neurons185 nM medchemexpress.comcaymanchem.com
Aβ42 GenerationCell-Free Assay190 nM rupress.org
Notch Intracellular Domain (NICD)Cell-Free AssayNo inhibition up to 10 µM nih.govnih.gov
Cyclooxygenase (COX-1/2)Enzyme Activity AssayNo inhibition up to 60 µM nih.govmedchemexpress.com
Evidence for Presenilin-1 as a Key Interaction Site

Investigational Mechanisms Beyond γ-Secretase Modulation

While the primary mechanism of JNJ-40418677 is centered on γ-secretase modulation, other potential biological activities have been explored.

Phosphodiesterase 10A (PDE10A) Inhibition

Some sources have described JNJ-40418677 as a small-molecule compound that also functions as a highly selective phosphodiesterase 10A (PDE10A) inhibitor. biosynth.com PDE10A is an enzyme predominantly expressed in the striatum, a brain region crucial for cognitive and motor functions. biosynth.com

The inhibition of the PDE10A enzyme leads to a direct impact on intracellular signaling pathways. biosynth.com PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting PDE10A, a compound like JNJ-40418677 would prevent the breakdown of these cyclic nucleotides, leading to their increased intracellular levels. biosynth.com The resulting augmentation of cAMP and cGMP can enhance downstream signaling, including dopaminergic and glutamatergic pathways, which are investigated for therapeutic potential in neurological and psychiatric disorders. biosynth.com

Summary of Reported Mechanisms of Action for JNJ-40418677
MechanismTargetEffectReference
γ-Secretase ModulationPresenilin-1 (PSEN1)Allosterically modifies enzyme, shifting cleavage to reduce Aβ42 production and increase Aβ38/Aβ37. researchgate.netnih.govrupress.org
Cyclooxygenase InhibitionCOX-1 / COX-2No inhibitory activity observed. nih.govmedchemexpress.com
Phosphodiesterase InhibitionPDE10AReported to inhibit the enzyme, increasing intracellular cAMP and cGMP levels. biosynth.com
Impact on Dopaminergic and Glutamatergic Pathways

JNJ-40418677 is a small-molecule compound that acts as a highly selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A). biosynth.com This enzyme is primarily found in the striatum, a region of the brain involved in cognitive and motor control functions. biosynth.com The mechanism of action of JNJ-40418677 involves blocking PDE10A, which in turn increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). biosynth.com The elevation of these cyclic nucleotides serves to enhance both dopaminergic and glutamatergic signaling pathways. biosynth.com This modulation of critical neuronal communication pathways has been a primary focus of research for its potential therapeutic applications in neurological and psychiatric conditions. biosynth.com

Antiviral Activity Against Flaviviruses

Research has identified JNJ-40418677 as having antiviral properties, specifically against flaviviruses such as the Zika virus (ZIKV). mdpi.compatsnap.comnih.gov Its antiviral effects are believed to be exerted primarily through the inhibition of a key viral enzyme essential for replication. researchgate.netpreprints.orgnih.gov

JNJ-40418677 functions as an inhibitor of the Zika virus NS2B-NS3 protease, an enzyme complex that is critical for the cleavage of the viral polyprotein precursor, a necessary step for viral replication. mdpi.commedchemexpress.eu Quantitative high-throughput screening studies have demonstrated this inhibitory activity, establishing that the compound blocks the protease. researchgate.netpreprints.org Kinetic analysis has further characterized it as a non-competitive inhibitor of the enzyme. nih.gov The inhibitory concentration (IC₅₀) of JNJ-40418677 against the ZIKV NS2B-NS3 protease has been measured to be 3.9 μM. mdpi.comresearchgate.netnih.govmedchemexpress.com

In addition to its direct enzymatic inhibition, JNJ-40418677 has been shown to suppress Zika virus in infected human neuronal stem cells (NSCs). mdpi.comresearchgate.netmedchemexpress.com Zika virus is known to preferentially infect neural stem cells, leading to impaired cell division and cell death. eurostemcell.org Studies using a ZIKV isolate from the 2013 French Polynesian outbreak confirmed the compound's ability to inhibit the virus within these specific cells. mdpi.comresearchgate.netpreprints.org The effective concentration (EC₅₀) for this suppression in human neuronal stem cells was determined to be 3.2 μM. mdpi.comresearchgate.netmedchemexpress.com The similarity between the EC₅₀ value in the cell-based assay and the IC₅₀ value for protease inhibition suggests that the primary mechanism for its antiviral activity is the blocking of the viral protease. researchgate.netnih.gov

Interactive Data Table: Antiviral Activity of JNJ-40418677 Against Zika Virus

TargetAssay TypeMetricValue (μM)Source(s)
Zika Virus NS2B-NS3 ProteaseBiochemical Protease AssayIC₅₀3.9 mdpi.comresearchgate.netnih.govmedchemexpress.com
Zika Virus ReplicationHuman Neuronal Stem Cell AssayEC₅₀3.2 mdpi.comresearchgate.netmedchemexpress.com

Preclinical Pharmacological and Efficacy Research in Disease Models

In Vitro Studies on Amyloid-Beta Production

In vitro studies have been crucial in characterizing the pharmacological profile of JNJ-40418677, specifically its effects on Aβ production in various cell-based models.

Cell-Based Assays Utilizing Human Neuroblastoma Cell Lines

In human neuroblastoma cell lines, such as SK-N-BE(2) expressing wild-type amyloid precursor protein (APP), JNJ-40418677 demonstrated a selective reduction in the secretion of Aβ42. nih.govcaymanchem.com The compound was found to have a mean half-maximal inhibitory concentration (IC50) of 200 nM for the reduction of human Aβ42. caymanchem.commedchemexpress.commedchemexpress.com Notably, this effect on Aβ42 was achieved without significantly affecting the levels of total Aβ. nih.govcaymanchem.com

Studies in Primary Neuronal Cultures (e.g., Rat Cortical Neurons)

The selective inhibitory effect of JNJ-40418677 on Aβ42 production was also confirmed in primary neuronal cultures. nih.govresearchgate.net In studies using primary rat cortical neurons, JNJ-40418677 exhibited a mean IC50 of 185 nM for the reduction of rat Aβ42. nih.govcaymanchem.commedchemexpress.commedchemexpress.com Similar to the findings in human neuroblastoma cells, the compound did not significantly alter the concentration of total Aβ in these primary cultures. nih.gov

Dose-Dependent Responses in Secretion Profiles

Table 1: In Vitro Efficacy of JNJ-40418677 on Aβ42 Inhibition

Cell Model Species IC50 for Aβ42 Inhibition Reference
SK-N-BE(2) Human Neuroblastoma Cells Human 200 nM nih.govcaymanchem.commedchemexpress.com
Primary Cortical Neurons Rat 185 nM nih.govcaymanchem.commedchemexpress.com

In Vivo Efficacy Research in Animal Models of Alzheimer's Disease

Following the promising in vitro results, the efficacy of JNJ-40418677 was evaluated in various animal models to assess its brain penetration and its effects on Aβ pathology in a living system.

Amyloid-Beta Levels and Brain Penetration in Non-Transgenic Mouse Models

JNJ-40418677 demonstrated excellent brain penetration following oral administration in non-transgenic mice. nih.govresearchgate.net Studies showed that the compound effectively crossed the blood-brain barrier. medchemexpress.com A single oral administration resulted in a dose- and time-dependent decrease in brain Aβ42 levels. nih.govresearchgate.net For instance, four hours after a single oral dose, a dose-dependent reduction in brain Aβ42 levels was observed. medchemexpress.com Concurrently with the decrease in Aβ42, there was an increase in the levels of Aβ38 in the brain, while Aβ40 levels were not significantly affected. medchemexpress.comrsc.org

Table 2: Brain Aβ42 Reduction in Non-Transgenic Mice

Dose (mg/kg) Aβ42 Reduction Reference
10 82% medchemexpress.com
30 64% medchemexpress.com
100 39% caymanchem.commedchemexpress.com
300 31% caymanchem.commedchemexpress.com

Chronic Treatment Studies in Transgenic Alzheimer's Disease Mouse Models (e.g., Tg2576 Mice)

The long-term efficacy of JNJ-40418677 was investigated in transgenic mouse models of Alzheimer's disease, such as the Tg2576 mouse model. nih.govresearchgate.net Chronic treatment of Tg2576 mice, starting before the typical onset of plaque formation, resulted in a dose-dependent reduction in brain Aβ levels. nih.govresearchgate.net Specifically, the treatment decreased the levels of Aβ42 and Aβ40 in both the soluble and deposited fractions of the brain. caymanchem.com Furthermore, chronic administration of JNJ-40418677 led to a significant reduction in the number of amyloid plaques and the total area occupied by these plaques in the brains of these mice. nih.govcaymanchem.commedchemexpress.commedchemexpress.com

Impact on Amyloid Plaque Formation and Burden

Pharmacodynamic Biomarker Research in Animal Central Nervous System

JNJ-40418677 functions as a γ-secretase modulator, altering the cleavage of APP to shift the profile of Aβ peptides produced. nih.gov In vitro and in vivo studies confirm that it selectively reduces the production of the highly amyloidogenic Aβ42 peptide. nih.govnih.govnih.gov This reduction in Aβ42 is accompanied by a concurrent increase in the shorter, less aggregation-prone Aβ38 peptide. nih.govmedchemexpress.commedchemexpress.com Importantly, treatment with JNJ-40418677 did not affect the levels of Aβ40 or the total amount of Aβ peptides in the brain. nih.govmedchemexpress.com Furthermore, the compound showed high selectivity, as it did not inhibit Notch processing, a critical function of γ-secretase, nor did it affect the formation of other APP cleavage products. nih.govnih.govnih.gov

Preclinical Antiviral Efficacy Assessment

In addition to its development for neurodegenerative disease, JNJ-40418677 was identified in a high-throughput screening campaign as having potential antiviral properties. preprints.orgpnas.org

In Vitro Assays for Viral Suppression

Laboratory-based assays demonstrated that JNJ-40418677 possesses inhibitory activity against the Zika virus (ZIKV). preprints.orgnih.gov The compound was shown to be an inhibitor of the ZIKV NS2B-NS3 protease, an enzyme essential for viral replication. medchemexpress.commedchemexpress.compreprints.org

Table 2: In Vitro Antiviral and Protease Inhibition Data for JNJ-40418677

Assay TypeTargetValueReference
Cell-Based Viral SuppressionZIKV in human neuronal stem cellsEC₅₀: 3.2 μM medchemexpress.compreprints.orgnih.gov
Biochemical Protease InhibitionZIKV NS2B-NS3 proteaseIC₅₀: 3.9 μM medchemexpress.commedchemexpress.compreprints.orgnih.gov

These findings establish JNJ-40418677 as a potent inhibitor of Zika virus in vitro, acting through the suppression of its viral protease. pnas.org

Synthetic and Structural Research Pertinent to Jnj 40418677 Research

Derivation and Structural Analogs of JNJ-40418677

JNJ-40418677 is a γ-secretase modulator (GSM) that is structurally derived from nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The initial discovery of γ-secretase modulatory activity originated from certain NSAIDs, including flurbiprofen, ibuprofen, and sulindac (B1681787) sulfide, which were found to selectively lower the production of the amyloid-beta 42 (Aβ42) peptide. nih.gov These first-generation NSAID-type GSMs, however, suffered from low potency, requiring high concentrations to exert their effect, and exhibited limited brain penetration. nih.govresearchgate.net

In response to the limitations of early NSAID-type modulators, research efforts focused on developing novel derivatives that retained the desired Aβ42-lowering activity but possessed improved pharmacological properties. nih.gov This led to the creation of compounds like JNJ-40418677, which are classified as NSAID-derived carboxylic acid GSMs. nih.govnih.gov A key goal in their development was to separate the γ-secretase modulatory effect from the cyclooxygenase (COX) inhibition responsible for the anti-inflammatory effects and associated gastrointestinal toxicity of traditional NSAIDs. researchgate.net JNJ-40418677 successfully achieved this, demonstrating potent, selective reduction of Aβ42 without inhibiting COX-1 or COX-2. nih.gov

The development of second-generation γ-secretase modulators was driven by the need for compounds with greater potency and more favorable pharmacokinetic profiles than the original NSAIDs. researchgate.net This new wave of modulators can be broadly categorized into two main classes: NSAID-derived carboxylic acid-containing GSMs, such as JNJ-40418677, and non-NSAID, often heterocyclic, compounds like E2012. nih.govresearchgate.net

JNJ-40418677 emerged as a potent, orally active, second-generation GSM with significantly improved characteristics. nih.gov It selectively reduces the secretion of the pathogenic Aβ42 peptide, while concomitantly increasing the level of the shorter Aβ38 peptide. nih.govnih.gov This modulation of the γ-secretase cleavage site is a hallmark of this class of compounds and distinguishes them from γ-secretase inhibitors (GSIs), which block the enzyme's activity altogether. nih.gov Unlike GSIs, JNJ-40418677 does not inhibit the processing of other critical γ-secretase substrates like Notch, which is a significant advantage in avoiding mechanism-based side effects. nih.govplos.org Research demonstrated that JNJ-40418677 possesses excellent brain penetration and effectively reduces Aβ42 levels in the brains of mice. nih.govnih.gov

Table 1: In Vitro Potency of JNJ-40418677

Cell Type Parameter IC₅₀ Value Reference
WT APP human neuroblastoma SKNBE-2 cells Aβ42 Inhibition 200 nM nih.govnih.gov
Primary rat cortical neuronal cultures Aβ42 Inhibition 185 nM nih.gov
N2a-ANPP cells Aβ42 Inhibition 290 nM plos.org

Relation to Nonsteroidal Anti-Inflammatory Drug Derivatives

Methodologies for Investigating Compound-Target Interactions

The precise molecular target of γ-secretase modulators was initially a subject of debate, with early hypotheses suggesting that NSAID-derived GSMs might bind directly to the amyloid precursor protein (APP), the substrate of γ-secretase. nih.govplos.org However, this theory has been contested. nih.gov A critical methodology for definitively identifying the binding site of small molecules is photoaffinity labeling. This technique utilizes a photo-probe, a modified version of the compound of interest that contains a photo-reactive group and a tag (like biotin) for purification. researchgate.net Upon UV irradiation, the probe forms a permanent, covalent bond with its direct binding target, allowing for subsequent isolation and identification. researchgate.net

While a specific photo-probe for JNJ-40418677 has not been detailed, studies using photo-probes based on other potent GSMs have provided crucial insights. Research with photoaffinity probes from the piperidine (B6355638) acetic acid and imidazole (B134444) classes of GSMs has demonstrated that they specifically label presenilin (PSEN), the catalytic core subunit of the γ-secretase complex. nih.govresearchgate.net

A key experiment utilized AR243, a photo-probe based on a potent piperidine GSM, in membrane preparations from cells. plos.org The results showed that JNJ-40418677, despite being structurally different from the probe, effectively competed with AR243 for binding to the N-terminal fragment of presenilin 1 (PSEN1-NTF). plos.org This finding strongly indicates that acidic GSMs like JNJ-40418677 share an overlapping binding site on presenilin, identifying it as the direct molecular target rather than the APP substrate. plos.org These photoaffinity labeling studies have been instrumental in clarifying the mechanism of action for second-generation GSMs, showing that they directly interact with and allosterically modulate the γ-secretase enzyme complex. plos.orgrupress.org

Table 2: Effects of JNJ-40418677 on Aβ Peptide Production

System Aβ42 Aβ40 Aβ38 Aβ37 Reference
In Vitro (Cells) Decreased No significant change Increased - nih.govnih.gov
In Vitro (HMW complexes) Decreased Decreased - Increased rupress.org
In Vivo (Mouse Brain) Decreased No significant change Increased - nih.gov

Future Directions and Unresolved Research Questions

Refinement of Molecular Mechanisms of Action

While JNJ-40418677 is known to act as a γ-secretase modulator (GSM), the precise molecular interactions that lead to its selective reduction of amyloid-beta 42 (Aβ42) are not fully elucidated. scirp.org Future research should focus on pinpointing the specific binding sites of JNJ-40418677 on the γ-secretase complex. It is understood that different classes of GSMs, such as carboxylic acid-derived and heterocyclic non-NSAID derived modulators, have distinct binding sites and produce different Aβ profiles. researchgate.net For instance, JNJ-40418677, a carboxylic acid GSM, along with other nonacidic GSMs, has been shown to decrease Aβ40 and increase Aβ37, a characteristic not shared by all GSMs. researchgate.net

Further studies are needed to clarify why JNJ-40418677 and similar compounds lead to an increase in shorter Aβ peptides like Aβ38 while decreasing the more pathogenic Aβ42. rsc.org Understanding these differential effects on Aβ peptide production is crucial. researchgate.net This line of inquiry could reveal subtle conformational changes in the γ-secretase enzyme upon drug binding, providing a more detailed picture of its allosteric modulation. A deeper understanding of these mechanisms could facilitate the design of next-generation GSMs with even greater potency and selectivity. nih.gov

Exploration of JNJ-40418677's Broader Biological Activities

The current body of research has largely concentrated on the effects of JNJ-40418677 on amyloid precursor protein (APP) processing. However, γ-secretase has multiple substrates, including the Notch receptor, which is critical for various cellular processes. nih.gov Although initial studies indicate that JNJ-40418677 does not significantly inhibit Notch processing at concentrations effective for Aβ42 reduction, the long-term consequences of chronic exposure to JNJ-40418677 on Notch signaling and other γ-secretase-dependent pathways remain an important area for investigation. nih.govnih.gov

Furthermore, JNJ-40418677 has been shown to inhibit the NS2B-NS3 protease, an enzyme essential for the replication of flaviviruses like the Zika virus (ZIKV). medchemexpress.com This antiviral activity, with an IC50 of 3.9 μM, presents a potential secondary therapeutic application for the compound. medchemexpress.com Future studies should explore this off-target effect more thoroughly to determine its clinical relevance and the underlying mechanism of action against viral proteases.

Investigation into Potential Novel Therapeutic Applications

The primary therapeutic target for JNJ-40418677 has been Alzheimer's disease, owing to its ability to reduce the formation of Aβ42 plaques. nih.govnih.gov However, the accumulation of amyloid plaques is a pathological feature of other neurodegenerative conditions as well. Therefore, it is plausible that JNJ-40418677 could have therapeutic benefits in other proteinopathies.

Additionally, its recently discovered antiviral properties against flaviviruses open up an entirely new field of therapeutic investigation. medchemexpress.com Research into its efficacy against Zika, Dengue, and other related viruses could lead to the development of novel antiviral treatments. medchemexpress.com The ability of JNJ-40418677 to cross the blood-brain barrier makes it a particularly interesting candidate for treating neurotropic viruses. medchemexpress.com

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